N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
Overview
Description
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a synthetic organic compound that belongs to the class of benzoxazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzoxazole core, followed by the introduction of the propanamide side chain and the 4-fluoro-3-nitrophenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can convert nitro groups to amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or inhibitor in biochemical assays.
Medicine: Potential therapeutic agent for treating diseases due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- N-(4-bromo-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
- N-(4-methyl-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide
Uniqueness
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs.
Properties
IUPAC Name |
N-(4-fluoro-3-nitrophenyl)-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12FN3O5/c17-11-6-5-10(9-13(11)20(23)24)18-15(21)7-8-19-12-3-1-2-4-14(12)25-16(19)22/h1-6,9H,7-8H2,(H,18,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGGYYQIWDDQPEO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C(=O)O2)CCC(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12FN3O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301180577 | |
Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
862827-53-0 | |
Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=862827-53-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Fluoro-3-nitrophenyl)-2-oxo-3(2H)-benzoxazolepropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301180577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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